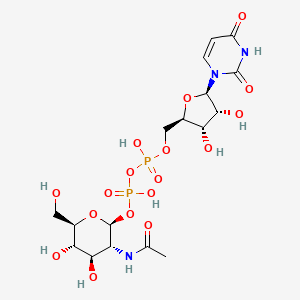

UDP-GlcNAc

Descripción

Uridine-diphosphate-N-acetylglucosamine has been reported in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.

Uridine diphosphate-N-acetylglucosamine is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Propiedades

Número CAS |

528-04-1 |

|---|---|

Fórmula molecular |

C17H27N3O17P2 |

Peso molecular |

607.4 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1 |

Clave InChI |

LFTYTUAZOPRMMI-CFRASDGPSA-N |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

SMILES canónico |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Descripción física |

Solid |

Sinónimos |

Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the UDP-GlcNAc Biosynthesis Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) biosynthesis pathway, also known as the hexosamine biosynthetic pathway (HBP), is a critical metabolic route in mammalian cells. This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the high-energy sugar nucleotide this compound.[1][2][3][4][5][6][7] this compound serves as an essential building block for all major classes of glycans, including N-glycans, O-glycans, and glycosaminoglycans. Furthermore, it is the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory scope.[1][4][5][6] Given its central role in cellular physiology, dysregulation of the HBP is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling area of study for therapeutic intervention.[1][3] This guide provides a detailed technical overview of the core this compound biosynthesis pathway in mammals, focusing on its enzymatic components, kinetic properties, and key experimental methodologies.

The Core Biosynthetic Pathway: De Novo Synthesis and Salvage Routes

This compound is synthesized through two primary routes: the de novo pathway, which utilizes glucose and other cellular nutrients, and a salvage pathway that recycles N-acetylglucosamine (GlcNAc).

De Novo Synthesis Pathway

The de novo synthesis of this compound involves a four-step enzymatic cascade:

-

Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT): This is the rate-limiting enzyme of the HBP.[4] It catalyzes the conversion of fructose-6-phosphate (an intermediate of glycolysis) and glutamine to glucosamine-6-phosphate (GlcN-6P) and glutamate.[1][4] In mammals, there are two isoforms, GFAT1 and GFAT2, which exhibit differential tissue expression and regulatory properties.[4][7][8]

-

Glucosamine-6-phosphate N-acetyltransferase (GNPNAT1 or GNA1): This enzyme transfers an acetyl group from acetyl-CoA to GlcN-6P, forming N-acetylglucosamine-6-phosphate (GlcNAc-6P).[9][10][11]

-

Phosphoacetylglucosamine mutase (PGM3 or AGM1): PGM3 catalyzes the isomerization of GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P).[12][13][14]

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1 or AGX): In the final step, UAP1 activates GlcNAc-1P using uridine triphosphate (UTP) to produce this compound and pyrophosphate.[15][16]

Salvage Pathway

The salvage pathway provides an alternative route for this compound synthesis by utilizing GlcNAc derived from the diet or the breakdown of glycoconjugates. The key enzyme in this pathway is:

-

N-acetylglucosamine kinase (NAGK): NAGK phosphorylates GlcNAc to produce GlcNAc-6P, which then enters the de novo pathway at the second step.[2][17][18][19]

Pathway Visualization

Caption: De novo and salvage pathways for this compound biosynthesis.

Quantitative Data

The following tables summarize key quantitative data for the enzymes and metabolites of the this compound biosynthesis pathway in mammals.

Table 1: Kinetic Parameters of Human this compound Biosynthesis Enzymes

| Enzyme | Substrate(s) | Km | Vmax | Reference(s) |

| GFAT1 | Fructose-6-P | ~0.3-2.7 mM | - | [20] |

| Glutamine | ~1.0-4.0 mM | - | [20] | |

| GFAT2 | Fructose-6-P | 0.8 mM | - | [4] |

| Glutamine | 1.2 mM | - | [4] | |

| GNPNAT1 | Acetyl-CoA | 26 µM | - | |

| Glucosamine-6-P | 97 µM | - | ||

| PGM3 | GlcNAc-1-P | 90 µM | - | |

| Glc-1,6-bisphosphate (co-substrate) | 4.3 µM | - | ||

| UAP1 | - | - | - | Data not readily available in a comparable format |

| NAGK | N-acetyl-D-glucosamine (rat liver) | 0.06 mM | - | [2] |

| N-acetyl-D-glucosamine (rat kidney) | 0.04 mM | - | [2] | |

| ATP | 0.73 mM | 497 µmol/min/mg | [1][18] |

Table 2: Intracellular Concentrations of this compound in Mammalian Cells and Tissues

| Cell Line / Tissue | This compound Concentration | Reference(s) |

| 293T cells | 60 pmol/106 cells | |

| NIH/3T3 cells | 110 pmol/106 cells | |

| HCT116 cells | 150 pmol/106 cells | |

| AML12 cells | 240 pmol/106 cells | |

| Hepa1-6 cells | 270 pmol/106 cells | |

| HeLa cells | 520 pmol/106 cells | |

| Primary mouse fibroblasts | 180 pmol/106 cells | |

| Mouse Liver | 44 U/mg (arbitrary units) | [3] |

| Mouse Kidney | 26 U/mg (arbitrary units) | [3] |

| Mouse Spleen | 11 U/mg (arbitrary units) | [3] |

| Mouse Heart | ~40-60 pmol/mg | [4] |

| Rat Brain | ~130 pmol/mg | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Protocol 1: Quantification of this compound using an Enzymatic Microplate Assay

This protocol is adapted from Sunden et al. (2023) and provides a method for the sensitive quantification of this compound from cell and tissue extracts.[1][14][17][19]

A. Metabolite Extraction from Tissues and Cells

-

Tissue Homogenization:

-

Weigh frozen tissue (~10-50 mg) in a pre-chilled tube.

-

Add 800 µL of ice-cold methanol:water (8:2, v/v).

-

Homogenize the tissue thoroughly on ice using a microtube pestle homogenizer followed by probe sonication.[17]

-

-

Cell Lysate Preparation:

-

Wash cultured cells with ice-cold PBS.

-

Add 400 µL of ice-cold methanol:water (8:2, v/v) per 10 cm dish.

-

Scrape the cells and collect the lysate.

-

-

Phase Separation:

-

Add 400 µL of chloroform (B151607) to the homogenate/lysate.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Carefully collect the upper aqueous phase containing polar metabolites, including this compound.[17]

-

-

Sample Preparation:

-

Dry the aqueous phase using a vacuum concentrator.

-

Reconstitute the dried metabolites in an appropriate volume of water for the assay.

-

B. Enzymatic Assay in a 96-well Microplate

-

Plate Coating:

-

Coat a 96-well high-binding microplate with an O-GlcNAc-acceptor peptide-BSA complex overnight at 4°C.[17]

-

Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

-

-

O-GlcNAcylation Reaction:

-

Prepare a reaction mixture containing recombinant O-GlcNAc transferase (OGT), alkaline phosphatase (to degrade inhibitory UDP), and a reaction buffer.

-

Add the reaction mixture and the reconstituted samples (or this compound standards) to the wells.

-

Incubate for 1-2 hours at 37°C to allow the O-GlcNAcylation of the coated peptide.[17]

-

-

Immunodetection:

-

Wash the plate three times with PBST.

-

Add a primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2) and incubate for 1 hour at room temperature.[17]

-

Wash the plate three times with PBST.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.[17]

-

-

Signal Development and Quantification:

-

Wash the plate five times with PBST.

-

Add a chemiluminescent or fluorescent HRP substrate.

-

Measure the signal using a microplate reader.

-

Quantify the this compound concentration in the samples by comparing the signal to the standard curve.

-

Caption: Workflow for enzymatic quantification of this compound.

Protocol 2: Assay for GFAT Activity

This protocol is based on the method described by Vessal & Ghalambor, which measures the formation of glucosamine-6-phosphate.

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

50 mM potassium phosphate (B84403) buffer, pH 7.5

-

10 mM Fructose-6-phosphate

-

10 mM L-glutamine

-

1 mM EDTA

-

-

Pre-warm the reaction mixture to 37°C.

B. Enzyme Reaction

-

Add the cell or tissue lysate containing GFAT to the pre-warmed reaction mixture to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by boiling for 2 minutes.

-

Centrifuge to pellet the precipitated protein.

C. Quantification of Glucosamine-6-Phosphate

-

The amount of GlcN-6P formed can be determined using a colorimetric method, such as the Elson-Morgan assay, which involves acetylation and reaction with Ehrlich's reagent.

-

Alternatively, a coupled enzyme assay can be used where GlcN-6P is N-acetylated by GNPNAT1, and the consumption of acetyl-CoA is monitored spectrophotometrically.[4]

Protocol 3: Assay for GNPNAT1 Activity

This protocol is based on a continuous spectrophotometric assay.[4]

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.0

-

10 mM MgCl2

-

1 mM Glucosamine-6-phosphate

-

0.2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

0.1 mM Acetyl-CoA

-

-

Equilibrate the mixture to 37°C.

B. Enzyme Reaction and Detection

-

Add the purified GNPNAT1 or cell lysate to the reaction mixture to start the reaction.

-

The reaction releases Coenzyme A (CoA-SH), which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-).

-

Continuously monitor the increase in absorbance at 412 nm, which corresponds to the formation of TNB2-.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of TNB2-.

Protocol 4: Assay for PGM3 Activity

This protocol involves a coupled enzyme assay to measure the conversion of GlcNAc-6-P to GlcNAc-1-P.

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

5 mM MgCl2

-

0.5 mM NADP+

-

1 mM UTP

-

Excess of coupling enzymes: UAP1 and glucose-6-phosphate dehydrogenase.

-

1 mM N-acetylglucosamine-6-phosphate (substrate)

-

B. Enzyme Reaction and Detection

-

Add the purified PGM3 or cell lysate to the reaction mixture.

-

PGM3 converts GlcNAc-6-P to GlcNAc-1-P.

-

UAP1 then converts GlcNAc-1-P and UTP to this compound and pyrophosphate.

-

The pyrophosphate produced is used by glucose-6-phosphate dehydrogenase in the presence of glucose-1-phosphate to reduce NADP+ to NADPH.

-

Monitor the increase in absorbance at 340 nm, which is proportional to the PGM3 activity.

Protocol 5: Assay for UAP1 Activity

This protocol is based on a direct measurement of this compound formation using HPLC.

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 8.0

-

10 mM MgCl2

-

2 mM UTP

-

2 mM N-acetylglucosamine-1-phosphate

-

-

Pre-incubate the mixture at 37°C.

B. Enzyme Reaction

-

Initiate the reaction by adding the purified UAP1 or cell lysate.

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold perchloric acid or by boiling.

C. HPLC Analysis

-

Centrifuge the terminated reaction to remove precipitated protein.

-

Analyze the supernatant by reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).

-

Separate and quantify the product, this compound, by monitoring the absorbance at 262 nm.

-

Calculate the enzyme activity based on the amount of this compound produced over time.

Conclusion

The this compound biosynthesis pathway is a central hub of cellular metabolism, playing a vital role in maintaining cellular homeostasis and regulating a vast array of cellular processes through glycosylation. The intricate regulation of the key enzymes in this pathway highlights its importance in responding to cellular nutrient status. The methodologies detailed in this guide provide a robust framework for researchers to investigate the intricacies of this pathway, from quantifying its key metabolite to characterizing the activity of its core enzymes. A deeper understanding of the this compound biosynthesis pathway will undoubtedly pave the way for novel therapeutic strategies targeting the metabolic vulnerabilities of various diseases.

References

- 1. A kinetic study of the isozymes determined by the three human phosphoglucomutase loci PGM1, PGM2, and PGM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. The eukaryotic UDP-N-acetylglucosamine pyrophosphorylases. Gene cloning, protein expression, and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UAP1 - Wikipedia [en.wikipedia.org]

- 10. A kinetic study of the isozymes determined by the three human phosphoglucomutase loci PGM1, PGM2, and PGM3. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Functional inactivation of UDP-N-acetylglucosamine pyrophosphorylase 1 (UAP1) induces early leaf senescence and defence responses in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Time-resolved analysis of transcription kinetics in single live mammalian cells [frontiersin.org]

- 14. uniprot.org [uniprot.org]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Upregulation of glucosamine-phosphate N-acetyltransferase 1 is a promising diagnostic and predictive indicator for poor survival in patients with lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portal.gdc.cancer.gov [portal.gdc.cancer.gov]

The Central Role of UDP-GlcNAc in Protein Glycosylation: A Technical Guide for Researchers

December 4, 2025

Executive Summary

Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands as a critical nexus in cellular metabolism and signaling, serving as the essential donor substrate for the glycosylation of proteins. This in-depth technical guide provides a comprehensive overview of the function of this compound in three major types of protein glycosylation: N-linked glycosylation, O-linked glycosylation, and O-GlcNAcylation. Tailored for researchers, scientists, and drug development professionals, this document delves into the biosynthesis of this compound via the Hexosamine Biosynthesis Pathway (HBP), its role as a nutrient sensor, and its implications in health and disease. The guide further details key experimental protocols for studying protein glycosylation and presents quantitative data to facilitate comparative analysis.

Introduction: The Significance of this compound

Protein glycosylation, the enzymatic addition of carbohydrate moieties (glycans) to proteins, is a fundamental post-translational modification that profoundly influences protein folding, stability, localization, and function. This compound is a high-energy nucleotide sugar that serves as the monosaccharide donor for the initiation and elongation of glycan chains in several distinct glycosylation pathways. The intracellular concentration of this compound is a dynamic reflection of the metabolic state of the cell, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] This positions this compound as a key nutrient sensor, linking cellular metabolism to the regulation of a vast array of biological processes through the modulation of protein glycosylation.[3]

The Hexosamine Biosynthesis Pathway: The Source of this compound

The primary route for the synthesis of this compound is the Hexosamine Biosynthesis Pathway (HBP).[4][5] This pathway shunts a small percentage (2-5%) of glucose from the glycolytic pathway to produce this compound.[6] The HBP integrates various metabolic inputs, making the levels of this compound a sensitive indicator of the cell's nutritional status.[1][7]

The synthesis of this compound can be summarized in four key enzymatic steps:

-

Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. This is the rate-limiting step of the HBP.[8]

-

Glucosamine-phosphate N-acetyltransferase (GNPNAT) acetylates glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate (GlcNAc-6-P).

-

Phosphoacetylglucosamine mutase (PGM3/AGM1) converts GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the final step, the formation of this compound from GlcNAc-1-P and UTP.

A salvage pathway also exists, which can generate this compound from the recycling of GlcNAc derived from the lysosomal degradation of glycoconjugates.[7]

This compound in N-linked Glycosylation

N-linked glycosylation is a co-translational modification that occurs in the endoplasmic reticulum (ER) and involves the attachment of a pre-assembled oligosaccharide precursor to the amide nitrogen of asparagine residues within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline).[9] this compound is fundamental to this process as it provides the first two GlcNAc residues that form the chitobiose core of the lipid-linked oligosaccharide (LLO) precursor, dolichol-pyrophosphate-GlcNAc₂.[9]

The synthesis of the LLO precursor is a stepwise process:

-

Two molecules of this compound sequentially donate a GlcNAc residue to dolichol phosphate (B84403) on the cytosolic face of the ER membrane, forming dolichol-PP-GlcNAc₂.

-

Five mannose residues are then added, also on the cytosolic side, from GDP-mannose.

-

The Man₅GlcNAc₂-PP-dolichol intermediate is flipped into the ER lumen.

-

Further elongation with four mannose residues (from dolichol-P-mannose) and three glucose residues (from dolichol-P-glucose) occurs within the ER lumen to complete the Glc₃Man₉GlcNAc₂-PP-dolichol precursor.

-

This entire glycan is then transferred en bloc to the nascent polypeptide chain by the oligosaccharyltransferase (OST) complex.

Following transfer, the N-glycan undergoes extensive processing in the ER and Golgi apparatus to generate high-mannose, hybrid, or complex-type N-glycans.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On a sugar high: Role of O-GlcNAcylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

UDP-GlcNAc involvement in O-GlcNAcylation of nuclear proteins

An In-depth Technical Guide to the Role of UDP-GlcNAc in the O-GlcNAcylation of Nuclear Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Sweet" Regulation of the Nucleus

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) occurring on serine and threonine residues of thousands of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] Unlike complex glycosylation found on secreted and membrane-bound proteins, O-GlcNAcylation involves the addition of a single sugar, N-acetylglucosamine (GlcNAc). This process is critical for a multitude of cellular functions, including signal transduction, transcription, and cell cycle control.[4][5] The availability of the donor substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (this compound), directly links the nutritional state of the cell to the regulation of its nuclear proteome.[6][7][8] Dysregulation of O-GlcNAcylation has been implicated in a range of pathologies, including cancer, diabetes, and neurodegenerative diseases.[3][6][9] This guide provides a comprehensive technical overview of the involvement of this compound in nuclear protein O-GlcNAcylation, detailing the core biochemical pathways, quantitative data, and key experimental protocols for its study.

The Hexosamine Biosynthetic Pathway (HBP): A Central Nutrient Sensor

The sole donor for O-GlcNAcylation, this compound, is the end product of the hexosamine biosynthetic pathway (HBP). This pathway serves as a crucial cellular nutrient sensor by integrating metabolic flux from several major sources.[6][7][10] Approximately 2-5% of incoming cellular glucose is shunted into the HBP.[6][11] The pathway's reliance on glucose (carbohydrates), glutamine (amino acids), acetyl-CoA (fatty acids), and UTP (nucleotides and energy) means that the intracellular concentration of this compound is a direct reflection of the cell's metabolic health.[3][6][10] Consequently, fluctuations in nutrient availability are translated into changes in the O-GlcNAcylation of target proteins, allowing the cell to adapt its functions, such as gene expression, accordingly.[7][8][12]

The O-GlcNAc Cycle: Dynamic Regulation by Two Enzymes

In stark contrast to protein phosphorylation, which is regulated by hundreds of kinases and phosphatases, the entire O-GlcNAc cycle is governed by just two highly conserved enzymes.[6][13]

-

O-GlcNAc Transferase (OGT): The "writer" enzyme, OGT, catalyzes the transfer of a GlcNAc moiety from this compound onto the hydroxyl group of serine or threonine residues of target proteins.[4][13][14] OGT's activity and substrate specificity are sensitive to the cellular concentration of this compound, making it the direct link between nutrient status and protein modification.[8][15]

-

O-GlcNAcase (OGA): The "eraser" enzyme, OGA, removes the GlcNAc modification, returning the protein to its unmodified state.[13][14]

This simple yet elegant cycle allows for the rapid and dynamic regulation of protein function in response to cellular cues. The interplay between OGT and OGA maintains O-GlcNAc homeostasis, and its disruption is linked to disease.[14]

Functional Consequences: O-GlcNAc's Interplay with Phosphorylation

Within the nucleus, O-GlcNAcylation targets a vast array of proteins, including transcription factors, epigenetic modifiers, and structural components like nucleoporins.[10][16] A key mechanism by which O-GlcNAc exerts its regulatory effects is through a complex interplay with O-phosphorylation. OGT and various kinases can compete for the same or adjacent serine/threonine residues on a substrate protein.[4] This reciprocal relationship, often termed a "yin-yang" dynamic, can lead to several outcomes:

-

Steric hindrance: The presence of a GlcNAc moiety can block a kinase from accessing its target residue, and vice-versa.

-

Altered protein conformation: The addition of either group can induce conformational changes that affect protein stability, localization, or interaction with other molecules.

-

Modulation of enzyme activity: O-GlcNAcylation can directly activate or inhibit the function of enzymes, including kinases and phosphatases themselves.[6]

This dynamic crosstalk allows for a highly nuanced and integrated response to both extracellular signals (often mediated by phosphorylation) and intracellular nutrient status (mediated by O-GlcNAcylation).

Quantitative Data Summary

The quantitative analysis of this compound levels and O-GlcNAc dynamics is crucial for understanding its regulatory role. While absolute values can vary significantly between cell types and experimental conditions, the following tables summarize key quantitative data from the literature.

Table 1: this compound Concentrations and Enzyme Kinetics

| Parameter | Value | Context/Organism | Reference |

|---|---|---|---|

| Cellular this compound | ~0.1 to 1 mM | Typical range in various cells | [15] |

| OGT Inhibition by UDP | IC₅₀ = 1.8 μM | UDP is a potent feedback inhibitor of OGT | [17] |

| OGT Activity Range | nM to >50 mM | Dependent on this compound concentration |[15] |

Table 2: Pharmacological Modulation of the O-GlcNAc Cycle

| Compound | Target | Potency | Cell Line/Context | Reference |

|---|---|---|---|---|

| Thiamet-G (TMG) | OGA | Potent inhibitor | Used to increase global O-GlcNAcylation | [1] |

| OSMI-1 | OGT | IC₅₀ = 2.7 µM | OGT inhibitor | [18] |

| OSMI-1 (Cellular) | OGT | EC₅₀ ≈ 50 µM | Rat Cortical Neurons | [18] |

| OSMI-2 | OGT | Active in cells | Used to decrease global O-GlcNAcylation |[18] |

Note: IC₅₀ (half maximal inhibitory concentration) measures in vitro potency. EC₅₀ (half maximal effective concentration) measures potency in a cellular context.

Key Experimental Protocols & Workflows

Studying O-GlcNAcylation requires specialized techniques due to the labile nature of the glycosidic bond and often sub-stoichiometric levels of the modification.[2]

Protocol: Chemoenzymatic Labeling for Detection and Enrichment

This powerful method allows for the specific tagging of O-GlcNAcylated proteins with probes for detection (e.g., fluorophores) or enrichment (e.g., biotin).[1][19][20] It utilizes an engineered galactosyltransferase (Y289L GalT) that transfers an azide-modified galactose analog (UDP-GalNAz) onto O-GlcNAc residues.[1] The incorporated azide (B81097) serves as a chemical handle for "click chemistry."

Detailed Methodology:

-

Protein Extraction:

-

Lyse cells or tissues in a denaturing buffer (e.g., 2% SDS, 100 mM Tris pH 8) supplemented with a protease inhibitor cocktail and a potent OGA inhibitor (e.g., 50 µM Thiamet-G) to prevent loss of O-GlcNAc during sample preparation.[1]

-

Quantify protein concentration using a compatible assay (e.g., BCA).

-

-

Chemoenzymatic Labeling with UDP-GalNAz:

-

To a solution of the protein lysate, add the engineered enzyme Y289L GalT and the substrate UDP-GalNAz.

-

Incubate the reaction mixture (e.g., at 4°C overnight) to allow for the transfer of the azido-sugar (GalNAz) onto accessible O-GlcNAc sites.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction:

-

Precipitate the GalNAz-labeled proteins to remove excess reagents.

-

Redissolve the protein pellet in a buffer containing 1% SDS.

-

Add the alkyne-containing probe of choice (e.g., alkyne-biotin for enrichment, alkyne-TAMRA for in-gel fluorescence).[1]

-

Add the catalyst components: copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ, and a copper-chelating ligand (e.g., TBTA) to stabilize the catalyst.

-

Incubate (e.g., for 1 hour at room temperature) to covalently link the probe to the azide on the protein.[1]

-

-

Downstream Analysis:

-

For Detection: Analyze the labeled proteins by SDS-PAGE. If a fluorescent probe was used, visualize directly using an appropriate imager. If a biotin (B1667282) probe was used, transfer to a membrane and detect via Western blotting with fluorescently-labeled streptavidin.[1]

-

For Enrichment: If using a biotin probe, capture the labeled proteins/peptides on streptavidin-coated beads for subsequent on-bead digestion and analysis by mass spectrometry.[20]

-

Protocol: Identification of O-GlcNAc Sites by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for identifying O-GlcNAcylation sites.[21] However, the O-GlcNAc moiety is labile and can be lost during standard fragmentation techniques like collision-induced dissociation (CID).[2][22][23] Therefore, specialized fragmentation methods and enrichment strategies are essential.

Detailed Methodology:

-

Sample Preparation and Digestion:

-

Extract proteins as described previously, ensuring OGA inhibition.

-

Perform in-solution or on-bead digestion of proteins into peptides using an enzyme like trypsin.

-

-

Enrichment of O-GlcNAcylated Peptides:

-

Due to the low stoichiometry of O-GlcNAcylation, enrichment is critical.[21]

-

Lectin Affinity Chromatography: Use wheat germ agglutinin (WGA) lectin, which binds to terminal GlcNAc, to capture glycopeptides.

-

Chemoenzymatic Labeling: Use the biotin-tagging method described in Protocol 6.1, followed by capture on streptavidin beads. This is generally more specific than lectin-based methods.[1]

-

-

LC-MS/MS Analysis and Fragmentation:

-

Analyze the enriched peptide fraction by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Employ fragmentation methods that preserve the labile O-GlcNAc modification. While CID/HCD are useful for identifying the peptide backbone (often after neutral loss of the sugar), Electron Transfer Dissociation (ETD) or higher-energy collisional dissociation with ETD (EThcD) are superior for retaining the modification and pinpointing the exact serine or threonine residue it occupies.[21][22][23]

-

Modern instruments can use data-dependent acquisition where the detection of a GlcNAc-specific oxonium ion in a CID/HCD scan triggers a subsequent, high-resolution ETD scan on the same precursor ion.[21][23]

-

-

Data Analysis:

-

Use specialized software to search the acquired MS/MS spectra against a protein database, specifying O-GlcNAcylation of Ser/Thr as a variable modification.

-

Manually validate spectra for high-confidence site assignments, looking for fragment ions that confirm both the peptide sequence and the location of the +203 Da mass shift corresponding to a GlcNAc moiety.

-

Conclusion and Future Directions

The O-GlcNAcylation of nuclear proteins, fueled by the nutrient-sensitive HBP and its product this compound, represents a fundamental mechanism for regulating eukaryotic gene expression and cellular signaling. It provides a direct link between the metabolic state of a cell and the core machinery of the nucleus. For researchers and drug development professionals, understanding and manipulating this pathway holds immense therapeutic potential. Advances in chemoenzymatic labeling and mass spectrometry are continually expanding the known "O-GlcNAc-ome," revealing new regulatory roles and potential drug targets. Future efforts will likely focus on developing more potent and specific inhibitors for OGT and OGA, elucidating the site-specific functional consequences of O-GlcNAcylation on a proteome-wide scale, and understanding how this "sweet" modification contributes to the complex etiology of human disease.

References

- 1. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection and identification of O-GlcNAcylated proteins by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Nutrient Regulation of Signaling, Transcription, and Cell Physiology by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nutrient Regulation of Gene Expression by O-GlcNAcylation of Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]

- 10. Glycosylation of the nuclear pore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nutrient sensitive protein O-GlcNAcylation modulates the transcriptome through epigenetic mechanisms during embryonic neurogenesis | Life Science Alliance [life-science-alliance.org]

- 13. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. OGT and OGA: Sweet guardians of the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]

- 20. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of UDP-GlcNAc in Cancer Cell Metabolism and Growth: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) has emerged as a critical nexus in cancer biology, linking altered cellular metabolism to oncogenic signaling and tumor progression. As the end-product of the hexosamine biosynthetic pathway (HBP), this compound serves as the sole substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. Cancer cells, characterized by their reprogrammed metabolism, particularly the Warburg effect, exhibit elevated glucose and glutamine uptake, leading to increased flux through the HBP and consequently, elevated levels of this compound.[1][2] This surplus of this compound fuels hyper-O-GlcNAcylation of key proteins, driving cancer cell growth, proliferation, metastasis, and therapeutic resistance.[3][4] This technical guide provides an in-depth exploration of the multifaceted role of this compound in cancer, detailing its impact on metabolic pathways, oncogenic signaling, and its potential as a therapeutic target. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this critical molecule in oncology.

The Hexosamine Biosynthetic Pathway (HBP) and this compound Synthesis in Cancer

Cancer cells exhibit a profound metabolic reprogramming, characterized by increased uptake of glucose and glutamine.[1] A fraction of this incoming glucose (approximately 2-5%) is shunted from glycolysis into the Hexosamine Biosynthetic Pathway (HBP).[5][6] The HBP integrates glucose, glutamine, acetyl-CoA, and UTP to synthesize this compound, positioning this molecule as a sensor of the cell's nutritional status.[3][7]

The key enzymatic steps of the HBP are:

-

Glucose-6-phosphate is converted to fructose-6-phosphate (B1210287) .

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT) , the rate-limiting enzyme, converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate .[2]

-

Subsequent enzymatic reactions involving acetyl-CoA and UTP lead to the formation of This compound .[8]

Due to the Warburg effect, cancer cells have an abundance of glycolytic intermediates, which fuels the HBP and leads to a significant increase in intracellular this compound concentrations.[1][2]

Quantitative Insights: this compound Levels in Cancer

Elevated this compound levels are a hallmark of many cancers. The following table summarizes key quantitative findings from the literature.

| Cancer Type | Tissue/Cell Line | Fold Increase in this compound (Compared to Control) | Reference |

| Breast Cancer | Patient Biopsies | 12-fold | [1][9] |

| Various Cancers | General finding | 4 to 6-fold increase in other UDP-sugars | [1][9] |

| HeLa and PC-3 cells | Cell Culture | 2 to 3-fold increase with glutamine abundance | [10] |

| HeLa and PC-3 cells | Cell Culture | 4 to 8-fold increase with GlcNAc supplementation | [10] |

O-GlcNAcylation: The Effector of this compound Signaling

This compound is the sole donor substrate for O-GlcNAc transferase (OGT), the enzyme that catalyzes the addition of a single N-acetylglucosamine moiety to serine and threonine residues of target proteins.[11][12] This process, known as O-GlcNAcylation, is reversed by O-GlcNAcase (OGA).[11][12] The dynamic interplay between OGT and OGA modulates the O-GlcNAcylation status of thousands of intracellular proteins, thereby regulating their stability, localization, and activity.[3] In cancer, the elevated levels of this compound drive a state of hyper-O-GlcNAcylation, which promotes oncogenic phenotypes.[4][8]

O-GlcNAcylation and Cancer Metabolism

O-GlcNAcylation directly impacts key metabolic enzymes and regulators, contributing to the metabolic reprogramming of cancer cells.

-

Phosphofructokinase-1 (PFK1): O-GlcNAcylation of PFK1 at Ser-529 inhibits its activity, diverting glucose flux into the pentose (B10789219) phosphate (B84403) pathway (PPP).[2][13] This enhances the production of NADPH, which is crucial for antioxidant defense, and provides precursors for nucleotide biosynthesis, supporting rapid cell proliferation.[2]

-

Pyruvate Kinase M2 (PKM2): Hyper-O-GlcNAcylation of PKM2 promotes its nuclear translocation, where it upregulates the expression of GLUT1 and lactate (B86563) dehydrogenase A (LDHA), further amplifying the Warburg effect.[3]

-

Hypoxia-Inducible Factor-1α (HIF-1α): O-GlcNAcylation stabilizes HIF-1α, a master transcriptional regulator of glycolysis.[5][8] This stabilization promotes the expression of glycolytic enzymes and glucose transporters, creating a positive feedback loop that sustains high glycolytic rates.[2][8]

O-GlcNAcylation of Transcription Factors and Signaling Proteins

O-GlcNAcylation plays a pivotal role in regulating the function of key transcription factors and signaling molecules implicated in cancer progression.

-

c-Myc: O-GlcNAcylation of c-Myc at Thr58 enhances its stability and transcriptional activity, promoting cell growth and proliferation.[3][14]

-

NF-κB: O-GlcNAcylation of components of the NF-κB signaling pathway can modulate its activity, impacting inflammation and cell survival.

-

p53: O-GlcNAcylation can inhibit the degradation of the tumor suppressor p53.[15]

Experimental Protocols

Quantification of this compound

Method 1: High-Performance Liquid Chromatography (HPLC)

This method allows for the direct quantification of UDP-sugars from cell or tissue extracts.

-

Sample Preparation:

-

Collect 33 biopsy samples from breast cancer patients and 13 healthy control samples.[1][9]

-

Homogenize the tissue samples in a suitable buffer.

-

Perform a perchloric acid extraction to precipitate proteins and extract small molecules.

-

Neutralize the extract with potassium carbonate.

-

Centrifuge to remove the precipitate and collect the supernatant containing UDP-sugars.

-

-

HPLC Analysis:

-

Inject the supernatant onto a suitable anion-exchange HPLC column.

-

Elute the UDP-sugars using a gradient of a high-salt buffer.

-

Detect the UDP-sugars by UV absorbance at 262 nm.

-

Quantify the this compound peak by comparing its area to a standard curve of known this compound concentrations.

-

Method 2: Enzymatic Microplate Assay

This recently developed method provides a more accessible alternative to HPLC.[16][17]

-

Principle: The assay is based on the O-GlcNAcylation of a substrate peptide by recombinant OGT, with the amount of product being proportional to the initial this compound concentration in the sample. The resulting O-GlcNAcylated peptide is then detected immunologically.[17]

-

Procedure:

-

Metabolite Extraction: Extract polar metabolites from cells or tissues using a methanol-chloroform-water extraction method.[18]

-

Assay Reaction:

-

Immunodetection:

-

Quantification: Determine the this compound concentration in the samples by comparing the fluorescence signal to a standard curve generated with known concentrations of this compound.

-

Detection of O-GlcNAcylation

Method 1: Western Blotting

This is a standard method to assess global or protein-specific O-GlcNAcylation levels.

-

Procedure:

-

Lyse cells or tissues in a suitable buffer containing protease and OGA inhibitors.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk).

-

Incubate with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) or a specific O-GlcNAcylated protein.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Method 2: Chemoenzymatic Labeling

This method allows for more sensitive detection and enrichment of O-GlcNAcylated proteins.[19]

-

Principle: A mutant galactosyltransferase (Gal-T1(Y289L)) is used to transfer an azide-modified galactose (GalNAz) from UDP-GalNAz to terminal GlcNAc residues on proteins. The azide (B81097) group can then be tagged with a biotin (B1667282) or fluorescent probe via click chemistry.

-

Procedure:

-

Incubate cell lysates with UDP-GalNAz and the mutant Gal-T1 enzyme.

-

Perform a click reaction to attach a biotin-alkyne or fluorescent-alkyne probe to the incorporated GalNAz.

-

Detect the labeled proteins by western blotting with streptavidin-HRP or by fluorescence imaging.

-

For enrichment, the biotinylated proteins can be captured on streptavidin beads for subsequent mass spectrometry analysis.[19]

-

Method 3: Mass Spectrometry

Mass spectrometry is the gold standard for identifying specific O-GlcNAcylation sites on proteins.[20]

-

Procedure:

-

Enrich O-GlcNAcylated proteins or peptides from cell lysates using methods like chemoenzymatic labeling or lectin affinity chromatography.[20]

-

Digest the enriched proteins with a protease (e.g., trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Utilize fragmentation techniques such as Electron Transfer Dissociation (ETD) to preserve the labile O-GlcNAc modification during fragmentation, allowing for precise site localization.[20]

-

Visualizing the Network: Signaling Pathways and Workflows

The Hexosamine Biosynthetic Pathway and its Link to Glycolysis

Caption: The Hexosamine Biosynthetic Pathway branching from glycolysis.

The O-GlcNAc Cycle and its Impact on a Target Protein

Caption: The dynamic O-GlcNAcylation cycle regulating protein function.

Experimental Workflow for this compound Quantification by Enzymatic Assay

Caption: Workflow for the enzymatic quantification of this compound.

Therapeutic Implications

The central role of this compound and O-GlcNAcylation in promoting cancer cell survival and proliferation makes the HBP and O-GlcNAc cycling enzymes attractive targets for cancer therapy.[21][22]

-

Inhibition of GFAT: As the rate-limiting enzyme of the HBP, GFAT is a prime target. Small molecule inhibitors of GFAT are being investigated for their potential to reduce this compound levels and suppress tumor growth.

-

Inhibition of OGT: Targeting OGT directly would block the downstream effects of elevated this compound. Several OGT inhibitors have been developed and have shown promise in preclinical studies by inducing cell cycle arrest and reducing tumor growth.[3]

-

Inhibition of OGA: While seemingly counterintuitive, OGA inhibition, which leads to increased O-GlcNAcylation, has been shown in some contexts to sensitize cancer cells to certain therapies.[3] This highlights the complex and context-dependent nature of O-GlcNAc signaling.

Conclusion

This compound stands at the crossroads of cancer cell metabolism and oncogenic signaling. Its synthesis via the HBP is intrinsically linked to the metabolic reprogramming that defines cancer, and its downstream effector, O-GlcNAcylation, pervasively modulates the function of proteins that drive tumor progression. A comprehensive understanding of the intricate network regulated by this compound is paramount for the development of novel and effective anti-cancer strategies. The experimental approaches and conceptual frameworks presented in this guide offer a foundation for researchers and drug developers to further explore and exploit this critical pathway in the fight against cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies [frontiersin.org]

- 4. O-GlcNAcylation in cancer development and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sweet connections: O-GlcNAcylation links cancer cell metabolism and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of transcription factor function by O-GlcNAc modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Probing the hexosamine biosynthetic pathway in human tumor cells by multitargeted tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 11. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role and Function of O-GlcNAcylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. O-GlcNAcylation in tumorigenesis and its implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fueling the fire: emerging role of the hexosamine biosynthetic pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The hexosamine biosynthetic pathway and cancer: Current knowledge and future therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Sweet Symphony of the Genome: A Technical Guide to UDP-GlcNAc Function in Gene Expression and Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands at the crossroads of metabolism and gene regulation. As the end-product of the hexosamine biosynthetic pathway (HBP), its availability serves as a sensitive indicator of cellular nutrient status, directly influencing a crucial post-translational modification known as O-GlcNAcylation. This dynamic and reversible modification, characterized by the attachment of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is a pivotal regulator of gene expression and epigenetic landscapes. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in modulating chromatin structure, transcription factor activity, and its intricate interplay with other epigenetic marks. We present key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows to equip researchers and drug development professionals with a comprehensive understanding of this critical cellular process.

Introduction: The Nexus of Metabolism and Epigenetics

Gene expression is intricately controlled by a complex network of regulatory mechanisms, with epigenetic modifications playing a central role. These modifications, including DNA methylation and histone post-translational modifications (PTMs), dictate the accessibility of chromatin to the transcriptional machinery without altering the underlying DNA sequence.[1] Emerging evidence has solidified O-GlcNAcylation as a key epigenetic mark that links cellular metabolism to the regulation of gene expression.[2][3]

The availability of this compound, the donor substrate for O-GlcNAcylation, is directly tied to the flux of glucose, amino acids, fatty acids, and nucleotides through the hexosamine biosynthetic pathway (HBP).[4][5] This positions O-GlcNAcylation as a critical nutrient sensor, capable of translating metabolic cues into widespread changes in the cellular proteome and transcriptome.[6][7] The dynamic nature of O-GlcNAcylation is maintained by the balanced activities of two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[4][8] This report will delve into the molecular mechanisms by which this compound and O-GlcNAcylation exert their influence on gene expression and epigenetic regulation.

The Hexosamine Biosynthetic Pathway (HBP): Fueling Epigenetic Modification

The HBP is a critical metabolic pathway that integrates various nutrient inputs to produce this compound.[4] The pathway begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[4] Subsequent enzymatic steps lead to the formation of this compound.[9] The cellular concentration of this compound is a direct reflection of the metabolic state, and fluctuations in its levels have profound effects on the extent of protein O-GlcNAcylation.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | O-GlcNAcylation, an Epigenetic Mark. Focus on the Histone Code, TET Family Proteins, and Polycomb Group Proteins [frontiersin.org]

- 3. Bittersweet memories: linking metabolism to epigenetics through O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nutrient sensitive protein O-GlcNAcylation modulates the transcriptome through epigenetic mechanisms during embryonic neurogenesis | Life Science Alliance [life-science-alliance.org]

- 6. Nutrient Regulation of Gene Expression by O-GlcNAcylation of Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OBM Genetics | Histone O-GlcNAcylation and Potential Biological Functions [lidsen.com]

- 8. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UDP-N-Acetylglucosamine Inhibitor Development Service - CD BioGlyco [bioglyco.com]

The Crossroads of Metabolism and Neurodegeneration: A Technical Guide to UDP-GlcNAc's Role

For Immediate Release

IV. MANDATORY VISUALIZATION

A. Signaling Pathway Diagrams

-

Hexosamine Biosynthetic Pathway (HBP): This pathway illustrates the conversion of glucose to UDP-GlcNAc, the essential substrate for O-GlcNAcylation. It highlights the integration of glucose, amino acid, fatty acid, and nucleotide metabolism.

-

O-GlcNAcylation and Tau Pathology in Alzheimer's Disease: This diagram showcases the dynamic interplay between O-GlcNAcylation and phosphorylation of the tau protein. It visualizes how decreased this compound levels can lead to tau hyperphosphorylation, a hallmark of Alzheimer's disease.

-

O-GlcNAcylation and α-Synuclein Aggregation in Parkinson's Disease: This diagram illustrates the protective role of O-GlcNAcylation in preventing the aggregation of α-synuclein, a key pathological event in Parkinson's disease.

B. Experimental Workflow Diagram

-

Workflow for this compound Quantification and O-GlcNAcylation Analysis: This diagram provides a step-by-step overview of the experimental process, from tissue/cell lysate preparation to the quantification of this compound and the analysis of protein O-GlcNAcylation.

I. Executive Summary

Uridine diphosphate (B83284) N-acetylglucosamine (this compound) is a critical metabolite at the intersection of cellular metabolism and protein regulation. Synthesized through the hexosamine biosynthetic pathway (HBP), its levels are exquisitely sensitive to nutrient availability. This compound serves as the sole substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. Emerging evidence strongly implicates dysregulation of this compound levels and subsequent aberrant O-GlcNAcylation in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. This technical guide provides an in-depth analysis of the connection between this compound levels and these disorders, offering a resource for researchers, scientists, and drug development professionals.

II. The Core Connection: this compound and O-GlcNAcylation

The addition of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of proteins, a process termed O-GlcNAcylation, is a key regulatory mechanism analogous to phosphorylation. This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). The availability of this compound, the substrate for OGT, directly influences the extent of protein O-GlcNAcylation.[1] Approximately 2-5% of cellular glucose is shunted into the HBP to produce this compound, making this pathway a critical sensor of the cell's metabolic state.[1][2]

In the context of neurodegenerative diseases, impaired glucose metabolism is a well-established early feature, particularly in Alzheimer's disease.[3] This hypometabolism can lead to a reduction in the flux through the HBP, resulting in decreased levels of this compound and, consequently, reduced protein O-GlcNAcylation.[4] This alteration in O-GlcNAc cycling has profound effects on the function and aggregation of key proteins implicated in neurodegeneration.

III. Quantitative Data on this compound and O-GlcNAcylation in Neurodegenerative Diseases

The precise quantification of this compound and O-GlcNAc levels in the brain is crucial for understanding their roles in disease. While direct comparative studies across multiple neurodegenerative diseases are limited, existing data points towards a significant dysregulation.

Table 1: this compound Levels in Neurodegenerative Diseases

| Disease | Brain Region | Model/Subject | Method | This compound Concentration (pmol/mg tissue) | Fold Change vs. Control | Reference |

| Control | Brain | Mouse | Enzymatic Assay | 62 | N/A | [5] |

| Alzheimer's Disease | Brain | Human | Inferred from O-GlcNAc levels | Data not available | Likely Decreased | [4][6] |

| Parkinson's Disease | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Huntington's Disease | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: O-GlcNAcylation Levels in Neurodegenerative Diseases

| Disease | Brain Region | Model/Subject | Method | O-GlcNAcylation Level Change vs. Control | Reference |

| Alzheimer's Disease | Brain | Human | Western Blot | 22% decrease | [7] |

| Alzheimer's Disease | Cytosol of Brain Tissue | Human | Western Blot | 1.2-fold increase | [8] |

| Parkinson's Disease | Brain | Mouse Models | General Observation | Altered O-GlcNAcylation | [9] |

| Huntington's Disease | Brain | Mouse Models | General Observation | Aberrant O-GlcNAcylation | [9] |

Note: The conflicting data regarding O-GlcNAc levels in Alzheimer's disease may be due to differences in the brain regions studied, the stage of the disease, and the specific protein fractions analyzed (e.g., total vs. cytosolic).[8][10]

IV. MANDATORY VISUALIZATION

A. Signaling Pathway Diagrams

Caption: The Hexosamine Biosynthetic Pathway (HBP).

References

- 1. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Emerging Link between O-GlcNAc and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-GlcNAc and neurodegeneration: biochemical mechanisms and potential roles in Alzheimer's disease and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Reduced O-GlcNAcylation links lower brain glucose metabolism and tau pathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Deciphering the functions of O-GlcNAc glycosylation in the brain: The role of site-specific quantitative O-GlcNAcomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nutrient-driven O-GlcNAc in proteostasis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Central Hub of Bacterial Cell Wall Construction: A Technical Guide to UDP-GlcNAc Biosynthesis and Utilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall is a vital, complex macromolecule that provides structural integrity, defines cellular shape, and protects against osmotic lysis. Its synthesis is a meticulously orchestrated process, making the enzymes involved prime targets for antimicrobial agents. At the heart of this process lies Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical activated sugar nucleotide. This compound serves as the indispensable precursor for the biosynthesis of the two major components of the bacterial cell envelope: peptidoglycan (PG), found in virtually all bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria. This guide provides an in-depth examination of the biosynthesis of this compound, its intricate regulation, its pivotal role in cell wall construction, and its significance as a target for novel antibacterial therapies.

The Core Biosynthesis Pathway of this compound

In bacteria, the de novo synthesis of this compound begins with the glycolytic intermediate fructose-6-phosphate (B1210287) (F6P) and proceeds through a conserved four-step enzymatic pathway.[1] This pathway is catalyzed by three key enzymes: GlmS, GlmM, and the bifunctional enzyme GlmU.

-

Amidation: The first committed step is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P), catalyzed by Glucosamine-6-phosphate synthase (GlmS) .

-

Isomerization: GlcN-6-P is then isomerized to glucosamine-1-phosphate (GlcN-1-P) by Phosphoglucosamine mutase (GlmM) .

-

Acetylation: The first activity of the bifunctional GlmU enzyme, its acetyltransferase domain (Glucosamine-1-phosphate acetyltransferase), catalyzes the N-acetylation of GlcN-1-P using Acetyl-CoA to form N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[2]

-

Uridylation: The second activity of GlmU, its uridyltransferase domain (N-acetylglucosamine-1-phosphate uridyltransferase), transfers a UMP moiety from UTP to GlcNAc-1-P, yielding the final product, this compound, and pyrophosphate (PPi).[2]

// Metabolites F6P [label="Fructose-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; Gln [label="Glutamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glu [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcN6P [label="Glucosamine-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcN1P [label="Glucosamine-1-P", fillcolor="#F1F3F4", fontcolor="#202124"]; AcCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; CoA [label="CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcNAc1P [label="GlcNAc-1-P", fillcolor="#F1F3F4", fontcolor="#202124"]; UTP [label="UTP", fillcolor="#F1F3F4", fontcolor="#202124"]; PPi [label="PPi", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_GlcNAc [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="filled,rounded"];

// Enzymes GlmS [label="GlmS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GlmM [label="GlmM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GlmU_AcT [label="GlmU\n(Acetyltransferase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GlmU_UT [label="GlmU\n(Uridyltransferase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway Flow {rank=same; F6P; Gln;} F6P -> GlmS; Gln -> GlmS; GlmS -> GlcN6P [label=" 1"]; GlmS -> Glu; GlcN6P -> GlmM [label=" 2"]; GlmM -> GlcN1P; {rank=same; GlcN1P; AcCoA;} GlcN1P -> GlmU_AcT [label=" 3"]; AcCoA -> GlmU_AcT; GlmU_AcT -> GlcNAc1P; GlmU_AcT -> CoA; {rank=same; GlcNAc1P; UTP;} GlcNAc1P -> GlmU_UT [label=" 4"]; UTP -> GlmU_UT; GlmU_UT -> UDP_GlcNAc; GlmU_UT -> PPi; }

Caption: The four-step enzymatic pathway for de novo this compound synthesis in bacteria.

Quantitative Data on Biosynthetic Enzymes

The kinetic properties of the enzymes in this pathway are crucial for understanding flux control and for designing effective inhibitors. Data for the bifunctional enzyme GlmU from Mycobacterium tuberculosis is presented below.

| Enzyme | Domain | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference |

| GlmU (M. tuberculosis) | Acetyltransferase | GlcN-1-P | 130 ± 10 | 18.2 ± 0.4 | [2] |

| Acetyltransferase | Acetyl-CoA | 120 ± 20 | 17.9 ± 0.6 | [2] | |

| Uridyltransferase | GlcNAc-1-P | 110 ± 10 | 25.6 ± 0.6 | [2] | |

| Uridyltransferase | UTP | 120 ± 10 | 26.3 ± 0.7 | [2] |

Regulation of this compound Production

To maintain cellular homeostasis and ensure cell wall integrity during growth, the synthesis of this compound is tightly regulated at multiple levels. This prevents both shortages that would compromise the cell wall and over-accumulation that would be energetically wasteful.

-

Feedback Inhibition: The final product, this compound, acts as a feedback inhibitor for the enzyme GlmS in some bacteria, such as Bacillus subtilis.[3][4] This allosteric regulation allows for rapid control of the pathway's entry point in response to product availability.[3] Similarly, the activity of GlmU from E. coli has been reported to be susceptible to end-product inhibition.[1] In B. subtilis, this regulation is mediated by the protein GlmR, which stimulates GlmS activity at low this compound concentrations and is inhibited from doing so at high concentrations.[3][4]

-

Transcriptional/Post-transcriptional Regulation: In E. coli and other Gram-negative bacteria, a sophisticated regulatory cascade involving two small non-coding RNAs (sRNAs), GlmY and GlmZ , controls the expression of the glmS gene.[5][6][7][8] When the intracellular concentration of the GlmS product, GlcN-6-P, is low, GlmY accumulates.[6][7] GlmY acts to protect the full-length, active form of GlmZ from processing.[5][8] Active GlmZ then binds to the 5' untranslated region of the glmS mRNA, stabilizing it and promoting its translation, thereby upregulating the synthesis of GlmS to restore GlcN-6-P levels.[5][8] This entire process is dependent on the RNA chaperone protein Hfq.[9]

Caption: Key regulatory mechanisms controlling the this compound biosynthetic pathway.

Utilization in Bacterial Cell Wall Synthesis

This compound stands at a critical metabolic junction, feeding into the synthesis pathways of both peptidoglycan and, in Gram-negative bacteria, the lipid A component of LPS.

Peptidoglycan (PG) Synthesis

The synthesis of the PG building block begins in the cytoplasm where this compound is converted into the UDP-MurNAc-pentapeptide, also known as Park's nucleotide.

-

First Committed Step: The enzyme MurA (this compound enolpyruvyl transferase) catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to this compound.[10] This reaction is the first committed step of PG biosynthesis.[11]

-

Reduction: The product is then reduced by MurB (this compound-enolpyruvate reductase) using NADPH to form UDP-N-acetylmuramic acid (UDP-MurNAc).

-

Peptide Addition: A series of ATP-dependent ligases (MurC, MurD, MurE, and MurF ) sequentially add amino acids to UDP-MurNAc to form the UDP-MurNAc-pentapeptide. This completed precursor is then transferred to a lipid carrier at the membrane for subsequent translocation and incorporation into the growing cell wall.

Lipopolysaccharide (LPS) Synthesis

In most Gram-negative bacteria, the biosynthesis of lipid A, the hydrophobic anchor of LPS, also begins with this compound.

-

Acylation: The enzyme LpxA (this compound acyltransferase) catalyzes the transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of the GlcNAc moiety of this compound.[12][13][14] This reaction, while the first in the pathway, is thermodynamically unfavorable and reversible.[14]

-

Deacetylation: The subsequent irreversible deacetylation by LpxC is considered the committed step of lipid A biosynthesis.[14][15]

Caption: this compound is a branching point for peptidoglycan and lipid A biosynthesis.

The this compound Pathway as an Antibiotic Target

The enzymes involved in the biosynthesis and initial utilization of this compound are attractive targets for novel antibacterial agents because they are essential for bacterial viability and are generally conserved across many species, yet absent in mammals.

-

MurA: This enzyme is the target of the antibiotic fosfomycin .[10][11] Fosfomycin is a phosphoenolpyruvate (PEP) analog that irreversibly inactivates MurA by covalently binding to a cysteine residue in its active site.[10][16] This blocks the first committed step of peptidoglycan synthesis, leading to cell lysis.[10][17]

-

GlmS and GlmU: As these enzymes catalyze early, essential steps in the pathway, they represent promising but less exploited targets. The bifunctional nature of GlmU, with two distinct active sites, offers a particularly interesting opportunity for the development of novel inhibitors.[2][18] High-throughput screening campaigns are actively seeking compounds that can inhibit its acetyltransferase or uridyltransferase activities.[2][19]

Intracellular Concentrations and Inhibitor Data

Understanding the cellular concentration of this compound and the potency of inhibitors is vital for drug development.

Table 1: Intracellular Concentration of this compound

| Organism | Condition | Concentration (µM) | Reference |

|---|---|---|---|

| Escherichia coli K-12 | Exponential growth (glucose-fed) | ~100 - 350 | [20][21] |

| Lactobacillus casei | Control Strain (glucose media) | ~0.11 (µmol/g dry cell weight) |[1] |

Table 2: Known Inhibitors of this compound Utilization Pathway

| Inhibitor | Target Enzyme | Target Organism(s) | IC_50_ / K_i_ | Reference |

|---|---|---|---|---|

| Fosfomycin | MurA | Broad spectrum (Gram +/-) | Covalently binds; acts as PEP analog | [10][11][22] |

| Compound A | GlmU (Acetyltransferase) | E. coli | IC_50_ = 1.3 µM | [19] |

| Compound B | GlmU (Acetyltransferase) | E. coli | IC_50_ = 1.8 µM |[19] |

Experimental Protocols

Protocol: Quantification of Intracellular this compound by HPLC

This protocol outlines a general method for extracting and quantifying this compound from bacterial cells using high-pressure liquid chromatography (HPLC).

Caption: General workflow for quantifying intracellular this compound via HPLC.

Methodology:

-

Cell Culture and Harvest: Grow bacterial cultures (e.g., 50 mL) in appropriate media to the mid-logarithmic phase (OD_600_ ~0.5-0.8). Rapidly harvest cells by centrifugation at 4°C to minimize metabolic changes.

-

Metabolite Extraction: Quickly resuspend the cell pellet in a pre-chilled extraction solvent, such as 70% ice-cold ethanol.[23] Vortex vigorously and incubate on ice for at least 30 minutes to lyse cells and precipitate macromolecules.

-

Clarification: Centrifuge the extract at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.

-

Sample Preparation: Carefully transfer the supernatant containing the soluble metabolites to a new tube. Evaporate the solvent to dryness using a vacuum concentrator (SpeedVac).

-

Analysis: Reconstitute the dried extract in a known volume of HPLC mobile phase. Analyze the sample using an HPLC system equipped with a suitable column (e.g., anion-exchange or ion-pair reverse-phase) and a UV detector set to ~262 nm (the absorbance maximum for the uridine base).

-

Quantification: Identify the this compound peak by comparing its retention time to that of a pure standard.[23] Calculate the concentration by comparing the integrated peak area against a standard curve generated with known concentrations of this compound.[20]

Protocol: GlmU Enzyme Activity Assay (Coupled Colorimetric)

This protocol describes a coupled assay to measure the uridyltransferase activity of GlmU, where the release of pyrophosphate (PPi) is detected colorimetrically.

Caption: A coupled colorimetric assay for measuring GlmU uridyltransferase activity.

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl_2_). Prepare stock solutions of substrates (UTP and GlcNAc-1-P), purified GlmU enzyme, and inorganic pyrophosphatase (PPase).

-

Reaction Setup: In a 96- or 384-well microplate, combine the assay buffer, substrates, and PPase. To test inhibitors, add the compound at this stage.

-

Initiation: Start the reaction by adding the GlmU enzyme to the wells.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period where the reaction is linear.

-

Detection: Stop the reaction and develop the color by adding a malachite green-ammonium molybdate (B1676688) reagent.[19] This reagent forms a colored complex with the inorganic phosphate (B84403) (Pi) generated by the PPase-catalyzed hydrolysis of PPi.

-

Measurement: After a short incubation for color development, measure the absorbance at ~650 nm using a microplate reader. The amount of color produced is directly proportional to the GlmU activity.

Protocol: Isolation of Bacterial Peptidoglycan Sacculi

This protocol details a common method for isolating crude peptidoglycan sacculi from bacterial cells for subsequent compositional analysis.

Caption: A typical workflow for the isolation of peptidoglycan from bacterial cells.

-

Harvest and Lysis: Grow a large volume of bacterial culture to the desired growth phase. Harvest the cells by centrifugation. Resuspend the pellet and add it dropwise into a boiling solution of sodium dodecyl sulfate (B86663) (SDS, typically 4-8%) while stirring vigorously. Continue boiling for at least 30 minutes to lyse the cells and denature proteins and membranes.[27][28]

-

Overnight Stirring: Allow the suspension to cool and stir overnight at room temperature to ensure complete dissociation of non-covalently bound cellular components.

-

Washing: Collect the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., >100,000 x g). The SDS solubilizes membrane lipids and proteins, leaving the crosslinked peptidoglycan polymer intact.

-

Repeated Washing: Wash the pellet repeatedly with ultrapure water to thoroughly remove the SDS. This step is critical and may require 5-7 washing cycles with ultracentrifugation between each wash.

-

Enzymatic Cleanup (Optional): To remove any covalently attached lipoproteins (common in Gram-negative bacteria), the sacculi can be treated with proteases like Pronase E.[26][28] This is followed by another boiling SDS step and further washing to remove the protease.

-

Storage: The final, clean peptidoglycan pellet can be lyophilized for long-term storage or resuspended in water for immediate use.

Conclusion

UDP-N-acetylglucosamine is unequivocally a cornerstone of bacterial physiology, positioned at the nexus of central metabolism and cell envelope biosynthesis. The pathway responsible for its production is a marvel of biochemical efficiency and elegant regulation, ensuring a steady supply of this essential precursor. For researchers in drug development, the enzymes that synthesize and utilize this compound represent a treasure trove of validated and potential targets for novel antibiotics. A deep, technical understanding of this pathway, from enzyme kinetics to regulatory networks and its downstream integration, is paramount for exploiting its vulnerabilities and developing the next generation of therapeutics to combat bacterial infections.

References

- 1. Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uridine diphosphate N-acetylglucosamine orchestrates the interaction of GlmR with either YvcJ or GlmS in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The small RNA GlmY acts upstream of the sRNA GlmZ in the activation of glmS expression and is subject to regulation by polyadenylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The small RNA GlmY acts upstream of the sRNA GlmZ in the activation of glmS expression and is subject to regulation by polyadenylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] The small RNA GlmY acts upstream of the sRNA GlmZ in the activation of glmS expression and is subject to regulation by polyadenylation in Escherichia coli | Semantic Scholar [semanticscholar.org]

- 8. Two seemingly homologous noncoding RNAs act hierarchically to activate glmS mRNA translation :: MPG.PuRe [pure.mpg.de]

- 9. Requirement of upstream Hfq-binding (ARN)x elements in glmS and the Hfq C-terminal region for GlmS upregulation by sRNAs GlmZ and GlmY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]